BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Dimethyl 2-(2-
methoxyphenoxy)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Dimethyl 2-(2-
Compound Name:
methoxyphenoxy)malonate

Cat. No.: B022909

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Dimethyl 2-(2-methoxyphenoxy)malonate is C12H140s, with a
molecular weight of 254.24 g/mol .[1] The following tables summarize the key spectroscopic
data obtained for this compound.

1H NMR Data

Solvent: CDCIs Frequency: Not specified in the available data.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.12-7.00 m 2H Aromatic protons
6.98-6.90 m 1H Aromatic proton
6.90-6.82 m 1H Aromatic proton
5.27 s 1H O-CH-(COOCH:3)2
3.85 s 3H Ar-OCHs
3.84 s 6H 2 x -COOCHs

Table 1: *H NMR spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate.[1]

13C NMR Data

Solvent: CDCIs Frequency: Not specified in the available data.

Chemical Shift (6) ppm

Assignment

166.2 2 x C=0 (ester)
150.4 Aromatic C-O
146.0 Aromatic C-O
124.4 Aromatic CH
120.8 Aromatic CH
119.0 Aromatic CH
1125 Aromatic CH

78.4 O-CH-(COOCH:s3)2
55.8 Ar-OCHs

53.0 2 x -COOCHs3
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Table 2: 13C NMR spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate.[1]

Mass Spectrometry Data

Technique: High-Resolution Mass Spectrometry (HRMS)

Parameter Value

lonization Mode Electrospray lonization (ESI+)
Formula C12H1406

Calculated m/z (M+H)* 255.0869

Measured m/z (M+H)* 255.0870

Table 3: High-Resolution Mass Spectrometry data for Dimethyl 2-(2-
methoxyphenoxy)malonate.[1]

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for Dimethyl 2-(2-methoxyphenoxy)malonate is not
readily available in the searched literature. However, based on the functional groups present in
the molecule, the following characteristic absorption bands are expected:

Wavenumber Range (cm~?) Functional Group Vibration

~3000-2850 C-H Alkyl and Aryl C-H stretch
~1750-1730 C=0 Ester carbonyl stretch
~1600, ~1480 Cc=C Aromatic ring stretch
~1250-1000 C-O0 Ether and Ester C-O stretch

Table 4: Predicted characteristic Infrared absorption bands for Dimethyl 2-(2-
methoxyphenoxy)malonate.

Experimental Protocols
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The following protocols are based on the synthesis and characterization of Dimethyl 2-(2-

methoxyphenoxy)malonate as described in the literature.[1]

Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal in
methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl
2-chloromalonate.

Reaction Conditions: The reaction mixture is stirred at 45°C for 1 houir.

Work-up: Upon completion, the volatile components are removed by rotary evaporation. The
resulting residue is dissolved in toluene and washed sequentially with deionized water and a
1% aqueous sodium bicarbonate solution.

Purification: The organic phase is dried over anhydrous sodium sulfate and concentrated
under reduced pressure to yield Dimethyl 2-(2-methoxyphenoxy)malonate as a viscous
oil.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra were recorded on a spectrometer using
deuterated chloroform (CDCIs) as the solvent. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray
ionization (ESI) source in positive ion mode.

Infrared Spectroscopy: While not explicitly detailed for the final product, IR spectra of related
compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer,
either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Dimethyl 2-(2-methoxyphenoxy)malonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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